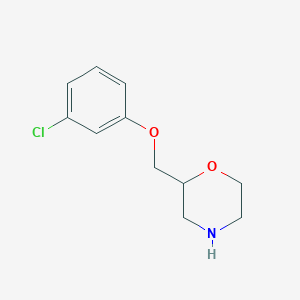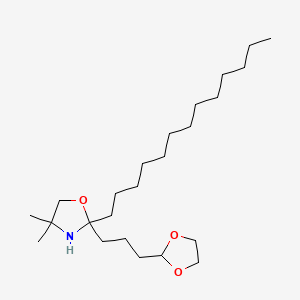
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine is a complex organic compound that features both a dioxolane and an oxazolidine ring. This compound is notable for its unique structure, which combines these two heterocyclic systems, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine typically involves the reaction of 1,3-dioxolane derivatives with appropriate oxazolidine precursors. One common method involves the use of 1,3-propanediol and ethylene glycol in the presence of a Brönsted or Lewis acid catalyst to form the dioxolane ring . The oxazolidine ring can be introduced through subsequent reactions involving amines and aldehydes under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学的研究の応用
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during synthesis. The oxazolidine ring may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with similar protective properties for carbonyl groups.
1,3-Dioxane: Another related compound used in organic synthesis.
Oxazolidine derivatives: Compounds with similar ring structures but different substituents, used in various chemical and biological applications.
Uniqueness
2-(3-(1,3-Dioxolan-2-yl)propyl)-4,4-dimethyl-2-tridecyloxazolidine is unique due to its combination of dioxolane and oxazolidine rings, which provides it with distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in both synthetic and research applications.
特性
分子式 |
C24H47NO3 |
|---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
2-[3-(1,3-dioxolan-2-yl)propyl]-4,4-dimethyl-2-tridecyl-1,3-oxazolidine |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-17-24(25-23(2,3)21-28-24)18-15-16-22-26-19-20-27-22/h22,25H,4-21H2,1-3H3 |
InChIキー |
GPCPRPRMZBLYGG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC1(NC(CO1)(C)C)CCCC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


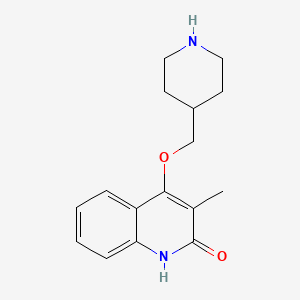
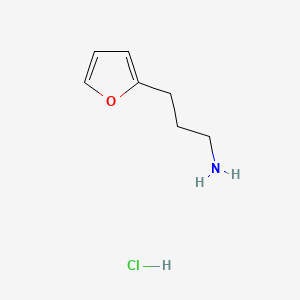
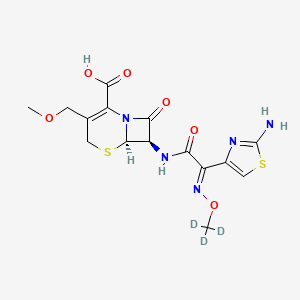
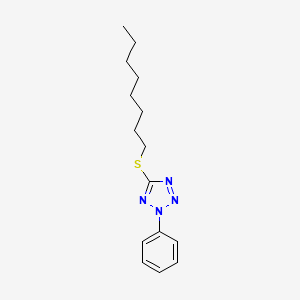
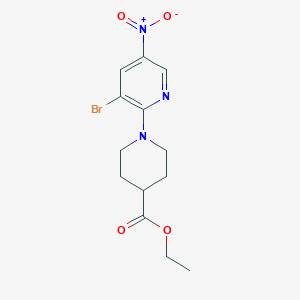
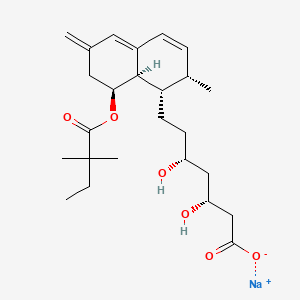
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
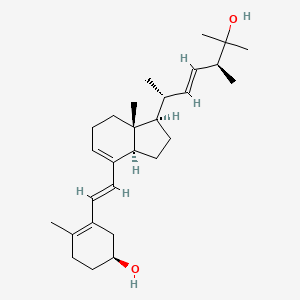
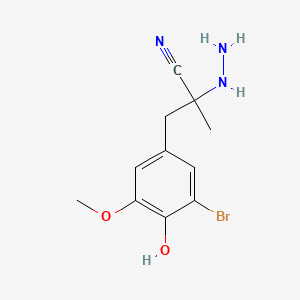

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)

